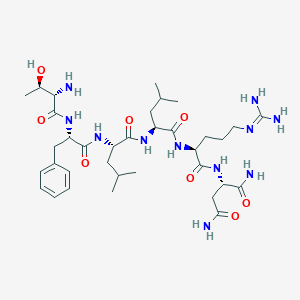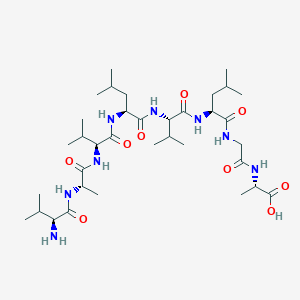
cOB1 phermone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cOB1 pheromone is a bacterial sex pheromone derived from Enterococcus faecalis. It is known for its ability to inhibit the growth of multidrug-resistant Enterococcus faecalis V583
準備方法
Synthetic Routes and Reaction Conditions
cOB1 pheromone can be synthesized using solid-phase peptide synthesis. The known peptide sequence for cOB1 is NH2-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. This synthesis involves the step-by-step addition of amino acids to a growing peptide chain anchored to a solid resin .
Industrial Production Methods
Industrial production of cOB1 pheromone involves the use of recombinant DNA technology to express the peptide in bacterial systems. The peptide is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
cOB1 pheromone primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of cOB1 pheromone involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid .
Major Products Formed
The major product formed from the synthesis of cOB1 pheromone is the peptide itself, with the sequence Val-Ala-Val-Leu-Val-Leu-Gly-Ala .
科学的研究の応用
cOB1 pheromone has a wide range of applications in scientific research:
作用機序
cOB1 pheromone exerts its effects by binding to specific receptors on the surface of Enterococcus faecalis cells. This binding triggers a signaling cascade that leads to the inhibition of bacterial growth. The molecular targets involved include the ATP-binding cassette (ABC) transporter PptAB, which transports the pheromone out of the cell .
類似化合物との比較
Similar Compounds
cCF10 pheromone: Another bacterial sex pheromone with similar antimicrobial properties.
cAM373 pheromone: Known for its role in bacterial communication and biofilm formation.
Uniqueness
cOB1 pheromone is unique due to its specific sequence and its potent inhibitory effects on multidrug-resistant Enterococcus faecalis. Its ability to form amyloid-like structures and its involvement in quorum sensing further distinguish it from other similar compounds .
特性
分子式 |
C35H64N8O9 |
|---|---|
分子量 |
740.9 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |
InChIキー |
CJVFIJXEPCVCTK-LWMBYGOMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


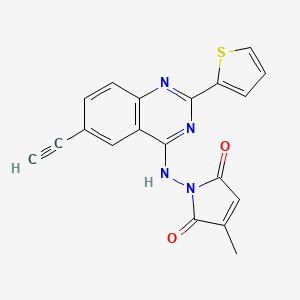
![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)

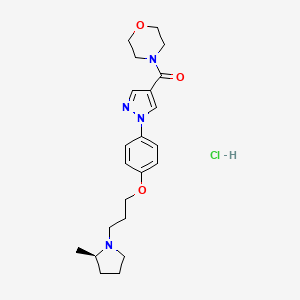
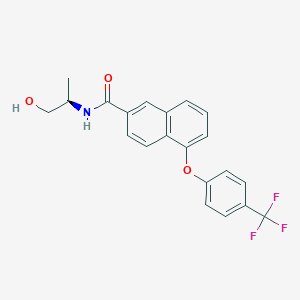
![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)



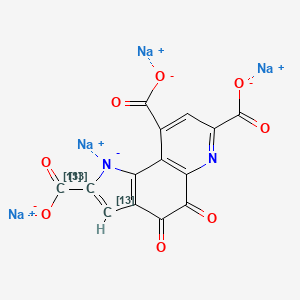
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

